2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H22N2O6 and a molecular weight of 434.453 g/mol . This compound is known for its unique structure, which includes both ethoxy and methoxy functional groups, as well as a hydroxybenzoyl carbohydrazonoyl moiety. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the preparation of the core phenyl and benzoate structures. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of the desired product .
Chemical Reactions Analysis
2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating various biochemical pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate include:
2-Ethoxy-4-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with a different hydroxybenzoyl group.
2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This variant includes a methoxybenzoyl group instead of a hydroxybenzoyl group.
2-Ethoxy-4-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate: This compound lacks the methoxy group on the benzoate moiety.
Properties
CAS No. |
764655-54-1 |
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Molecular Formula |
C24H22N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O6/c1-3-31-22-14-16(15-25-26-23(28)17-5-9-19(27)10-6-17)4-13-21(22)32-24(29)18-7-11-20(30-2)12-8-18/h4-15,27H,3H2,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
LDXJXEFLXVHKMK-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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